REACTION_CXSMILES
|
N(OC(C)(C)C)=O.[CH3:8][O:9][C:10]([C:12]1[CH:17]=[C:16](N)[CH:15]=[C:14]([O:19][CH3:20])[N:13]=1)=[O:11].[ClH:21]>C(#N)C.[Cu](Cl)Cl>[CH3:8][O:9][C:10]([C:12]1[CH:17]=[C:16]([Cl:21])[CH:15]=[C:14]([O:19][CH3:20])[N:13]=1)=[O:11]
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=CC(=C1)N)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at 80° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (PE/EtOAc=3/1→2/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=NC(=CC(=C1)Cl)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |